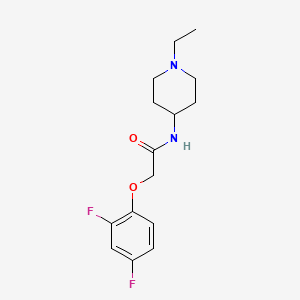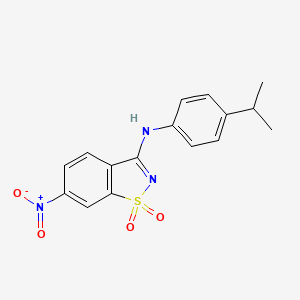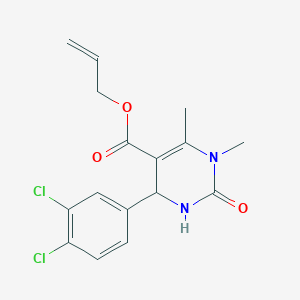![molecular formula C21H15ClN2O2S B5154135 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide, also known as BML-210, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit several interesting properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide is not fully understood. However, several studies have suggested that it may exert its pharmacological effects by modulating the activity of certain enzymes and signaling pathways. For instance, a study published in the Journal of Biological Chemistry reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide inhibited the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide. For instance, a study published in the Journal of Medicinal Chemistry reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide exhibited potent anti-cancer activity by inducing apoptosis in cancer cells. Another study published in the Journal of Neuroscience Research reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
実験室実験の利点と制限
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has several advantages for use in laboratory experiments. For instance, it is relatively easy to synthesize and has been found to exhibit potent pharmacological effects at low concentrations. However, there are also some limitations associated with its use. For instance, it may exhibit off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacological properties for use in drug development.
合成法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-3-methoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzothiazole in the presence of potassium carbonate to yield N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. Several research articles have reported its anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-8-4-2-6-14(18)20(25)23-13-10-11-16(22)15(12-13)21-24-17-7-3-5-9-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBEQLUZBQJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)

![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)

![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![4-[ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone hydrochloride](/img/structure/B5154168.png)